3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 951895-66-2
VCID: VC4218287
InChI: InChI=1S/C12H12N2O2/c1-9-4-6-16-11(9)12(15)14-8-10-3-2-5-13-7-10/h2-7H,8H2,1H3,(H,14,15)
SMILES: CC1=C(OC=C1)C(=O)NCC2=CN=CC=C2
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24

3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide

CAS No.: 951895-66-2

Cat. No.: VC4218287

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide - 951895-66-2

Specification

CAS No. 951895-66-2
Molecular Formula C12H12N2O2
Molecular Weight 216.24
IUPAC Name 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Standard InChI InChI=1S/C12H12N2O2/c1-9-4-6-16-11(9)12(15)14-8-10-3-2-5-13-7-10/h2-7H,8H2,1H3,(H,14,15)
Standard InChI Key MPAXMFLLEJPUEE-UHFFFAOYSA-N
SMILES CC1=C(OC=C1)C(=O)NCC2=CN=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide, reflects its core structure:

  • A furan ring substituted with a methyl group at position 3.

  • A carboxamide group at position 2 of the furan, connected to a pyridin-3-ylmethyl substituent.

The canonical SMILES representation, CC1=C(OC=C1)C(=O)NCC2=CN=CC=C2 , delineates this arrangement. The pyridine ring introduces a basic nitrogen atom, while the furan’s oxygen contributes to its electron-rich nature.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₂H₁₂N₂O₂
Molecular weight216.24 g/mol
XLogP3-AA (lipophilicity)1.5
Hydrogen bond donors1
Hydrogen bond acceptors3
Rotatable bonds2

Synthesis and Production

Synthetic Routes

The synthesis typically involves coupling 3-methylfuran-2-carboxylic acid with pyridin-3-ylmethanamine. A standard protocol includes:

  • Activation of the carboxylic acid: Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole).

  • Amide bond formation: Reaction with pyridin-3-ylmethanamine in dichloromethane or DMF, catalyzed by N-methylmorpholine .

Representative Reaction Scheme:

3-Methylfuran-2-carboxylic acid+Pyridin-3-ylmethanamineEDC/HOBt, DMF3-Methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide\text{3-Methylfuran-2-carboxylic acid} + \text{Pyridin-3-ylmethanamine} \xrightarrow{\text{EDC/HOBt, DMF}} \text{3-Methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide}

Industrial-Scale Considerations

Microwave-assisted synthesis and flow chemistry methods could enhance yield and purity, though no large-scale production data is currently available .

Biological Activities and Hypothesized Mechanisms

Table 2: Antimicrobial Activity of Analogous Compounds

Compound ClassMIC Range (µM)Target Pathogens
3-(Pyridine-3-yl)oxazolidinones2–16Staphylococcus aureus, Escherichia coli
N-Alkyl furan carboxamides4–32Bacillus subtilis, Pseudomonas aeruginosa

The mechanism may involve:

  • Disruption of bacterial cell membranes via lipophilic interactions.

  • Inhibition of enzymes critical for cell wall synthesis (e.g., penicillin-binding proteins) .

Anticancer Prospects

Pyridine-containing furan derivatives demonstrate antiproliferative effects in cancer cell lines (e.g., IC₅₀ = 0.075 mM in MDA-MB-231 breast cancer cells for similar structures) . Proposed mechanisms include:

  • Topoisomerase II inhibition.

  • Reactive oxygen species (ROS) generation inducing apoptosis.

Comparative Analysis with Structural Analogues

N-(Pyridin-2-ylmethyl)furan-2-carboxamide

  • Structural difference: Pyridine nitrogen at position 2 vs. 3.

  • Impact: Altered hydrogen-bonding capacity and target affinity .

5-Methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

  • Added sulfamoyl group: Enhances solubility and potential kinase inhibition.

  • Bioactivity: Demonstrated in inflammatory models, suggesting shared targeting pathways.

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